An In-depth Technical Guide to 2,6-Dichloroterephthalic Acid: Chemical Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 2,6-Dichloroterephthalic Acid: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloroterephthalic acid, a halogenated aromatic dicarboxylic acid. The document details its chemical structure, physicochemical properties, and outlines a general synthetic approach. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Structure
2,6-Dichloroterephthalic acid is a substituted aromatic compound with two carboxylic acid groups and two chlorine atoms attached to a benzene ring. The strategic placement of the chlorine atoms at the 2 and 6 positions influences the molecule's steric and electronic properties, making it a unique building block in the synthesis of more complex molecules.
Chemical Structure:
Caption: Chemical structure of 2,6-Dichloroterephthalic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-dichloroterephthalic acid is presented in the table below. It is important to note that while some data is available, experimentally determined values for properties such as melting point, boiling point, and pKa are not widely reported in the literature, with much of the available information pertaining to its isomer, 2,5-dichloroterephthalic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Cl₂O₄ | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| CAS Number | 116802-97-2 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in water and common organic solvents (predicted based on terephthalic acid and its derivatives). Soluble in dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) is expected. | [2] |
| Melting Point | >300 °C (predicted) | |
| Boiling Point | Decomposes (predicted) | |
| pKa | pKa1 ≈ 3.5, pKa2 ≈ 4.5 (estimated based on terephthalic acid) |
Synthesis
A general procedure for the synthesis of a dichloroterephthalic acid from its corresponding dichloro-p-xylene is as follows:
Reaction: Oxidation of 2,6-dichloro-p-xylene
Caption: General workflow for the synthesis of a dichloroterephthalic acid.
Experimental Protocol (General for Dichloroterephthalic Acid Synthesis):
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Reaction Setup: In a round-bottom flask, combine the starting material, dichloro-p-xylene, with potassium permanganate, pyridine, and deionized water.
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Heating: Heat the reaction mixture to 100°C and stir for 12 hours.
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Filtration: While still hot, filter the mixture to remove the brown manganese oxide precipitate. The solid is typically washed with hot deionized water to ensure complete recovery of the product.
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Solvent Removal: Combine the filtrates and remove the solvent by distillation under reduced pressure.
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Acidification: Acidify the resulting liquid with hydrochloric acid to a pH of 1 to precipitate the dichloroterephthalic acid.
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Product Collection: Collect the white solid by filtration and dry it in a vacuum oven.
Note: This is a generalized protocol based on the synthesis of the 2,5-isomer and would require optimization for the synthesis of 2,6-dichloroterephthalic acid.[3]
Applications in Research and Drug Development
2,6-Dichloroterephthalic acid serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for the creation of diverse chemical libraries for drug discovery.
Precursor for TYK2 Inhibitors
One of the notable applications of 2,6-dichloroterephthalic acid is in the synthesis of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[4] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[5] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases.
The development of TYK2 inhibitors is a significant area of research for the treatment of conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[6] The dichloro-substituted terephthalic acid moiety can serve as a scaffold to which other functional groups are attached to achieve high affinity and selectivity for the TYK2 protein.
Caption: Simplified TYK2 signaling pathway and the role of TYK2 inhibitors.
Derivative of Zoxamide
2,6-Dichloroterephthalic acid is a known derivative of Zoxamide, a benzamide fungicide.[7][8] Zoxamide functions by inhibiting the beta-tubulin assembly in fungi, thereby disrupting cell division.[7] The study of Zoxamide's degradation pathways is crucial for understanding its environmental fate and potential metabolites, which may include 2,6-dichloroterephthalic acid.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the two carboxylic acid groups and the two chlorine atoms.
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¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms in the benzene ring and a signal for the carboxylic acid carbons.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid groups, a strong C=O stretching absorption, and C-Cl stretching bands.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 235.02 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
As with any chemical, 2,6-dichloroterephthalic acid should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.
This guide provides an overview of the current knowledge on 2,6-dichloroterephthalic acid. Further experimental studies are needed to fully characterize its physicochemical properties and explore its potential in various applications.
References
- 1. 2,6-Dichloroterephthalic acid | LGC Standards [lgcstandards.com]
- 2. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
